molecular formula C12H12N4O5 B2949785 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1904417-76-0

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2949785
CAS RN: 1904417-76-0
M. Wt: 292.251
InChI Key: MFEBBJNCCBMYPH-UHFFFAOYSA-N
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Description

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as PZAAD and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is still not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. PZAAD has also been found to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for the treatment of bacterial infections.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione exhibits good bioavailability and pharmacokinetic properties. It has been found to be well-tolerated in animal models, with no significant toxicity reported. PZAAD has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione in lab experiments is its potential as a multi-targeted drug candidate. It has shown activity against cancer cells, bacteria, and inflammation, making it a versatile compound for medical research. However, one limitation is the lack of information on its long-term toxicity and side effects, which may limit its clinical application.

Future Directions

There are several future directions for research on 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione. One area of interest is the development of more efficient synthesis methods to obtain higher yields of the compound. Another direction is the investigation of its potential as a drug candidate for other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has been reported in several studies. One of the most common methods involves the reaction of 2-(6-oxopyridazin-1(6H)-yl)acetic acid with azetidine-3-carboxylic acid in the presence of a coupling reagent, such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then cyclized using oxalyl chloride and triethylamine to obtain the final product.

Scientific Research Applications

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has shown potential in various medical research applications. It has been studied as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. PZAAD has also been found to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

3-[1-[2-(6-oxopyridazin-1-yl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5/c17-9-2-1-3-13-15(9)6-10(18)14-4-8(5-14)16-11(19)7-21-12(16)20/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEBBJNCCBMYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C(=O)C=CC=N2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

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